Stilonium iodide
Stilonium iodide
Selective α7 nACh receptor antagonist (Ki values are 0.1 and 84 μM for preventing α-Bungarotoxin binding to α7 and α4β2 subtypes respectively). Decreases Egr-1 levels. Shows antiangiogenic effects.
MG624 is an antagonist of neuronal nicotinic acetylcholine receptors. It selectively decreases vagus nerve stimulation-induced contractions of isolated guinea pig vagus nerve-stomach preparations.
MG624 is an antagonist of neuronal nicotinic acetylcholine receptors. It selectively decreases vagus nerve stimulation-induced contractions of isolated guinea pig vagus nerve-stomach preparations.
Brand Name:
Vulcanchem
CAS No.:
77257-42-2
VCID:
VC0535356
InChI:
InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+;
SMILES:
CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-]
Molecular Formula:
C22H30INO
Molecular Weight:
451.4 g/mol
Stilonium iodide
CAS No.: 77257-42-2
Cat. No.: VC0535356
Molecular Formula: C22H30INO
Molecular Weight: 451.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Selective α7 nACh receptor antagonist (Ki values are 0.1 and 84 μM for preventing α-Bungarotoxin binding to α7 and α4β2 subtypes respectively). Decreases Egr-1 levels. Shows antiangiogenic effects. MG624 is an antagonist of neuronal nicotinic acetylcholine receptors. It selectively decreases vagus nerve stimulation-induced contractions of isolated guinea pig vagus nerve-stomach preparations. |
|---|---|
| CAS No. | 77257-42-2 |
| Molecular Formula | C22H30INO |
| Molecular Weight | 451.4 g/mol |
| IUPAC Name | triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide |
| Standard InChI | InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; |
| Standard InChI Key | RDTKUZXIHMTSJO-UEIGIMKUSA-M |
| Isomeric SMILES | CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] |
| SMILES | CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
| Canonical SMILES | CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator